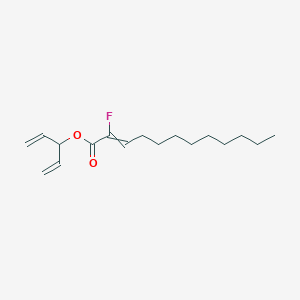

Penta-1,4-dien-3-yl 2-fluorododec-2-enoate

Description

Penta-1,4-dien-3-yl 2-fluorododec-2-enoate is a fluorinated derivative of the penta-1,4-dien-3-one scaffold, characterized by a 2-fluorododec-2-enoate ester substituent. The penta-1,4-dien-3-one core is widely recognized in medicinal and agrochemical research due to its structural versatility and bioactivity.

Properties

CAS No. |

804518-26-1 |

|---|---|

Molecular Formula |

C17H27FO2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

penta-1,4-dien-3-yl 2-fluorododec-2-enoate |

InChI |

InChI=1S/C17H27FO2/c1-4-7-8-9-10-11-12-13-14-16(18)17(19)20-15(5-2)6-3/h5-6,14-15H,2-4,7-13H2,1H3 |

InChI Key |

FDJUXWXIXWSWED-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=C(C(=O)OC(C=C)C=C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penta-1,4-dien-3-yl 2-fluorododec-2-enoate typically involves the reaction of penta-1,4-dien-3-ol with 2-fluorododec-2-enoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Penta-1,4-dien-3-yl 2-fluorododec-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the compound into saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Penta-1,4-dien-3-yl 2-fluorododec-2-enoate exhibits promising biological activities, especially in the context of cancer research. Its derivatives have shown significant antitumor properties, making them candidates for drug development.

Anticancer Activity

Recent studies indicate that compounds related to this compound demonstrate high levels of antimitotic activity against various human tumor cell lines. For instance, research conducted by the National Cancer Institute (NCI) revealed that such compounds could inhibit cancer cell growth effectively, with mean GI50 values indicating their potency against specific cancer types .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique double bond configuration allows it to participate in various reactions, facilitating the creation of more complex molecules.

Synthetic Applications

This compound can be utilized in cross-coupling reactions and as a building block for synthesizing other fluorinated compounds. Its reactivity can be exploited in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

A notable case study involves the synthesis of fluorinated derivatives that exhibit enhanced biological activity compared to their non-fluorinated counterparts. The incorporation of fluorine into organic molecules often improves metabolic stability and bioavailability, making these derivatives valuable in drug design .

Materials Science

In materials science, this compound's properties can be harnessed to develop novel polymers and coatings.

Polymerization

The compound can undergo polymerization to produce materials with desirable mechanical and thermal properties. These polymers find applications in coatings, adhesives, and sealants where durability and resistance to environmental factors are crucial .

Functional Materials

Additionally, the incorporation of this compound into composite materials can enhance their performance characteristics. For example, its use in creating smart materials that respond to environmental stimuli is an area of active research .

Mechanism of Action

The mechanism of action of Penta-1,4-dien-3-yl 2-fluorododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity of penta-1,4-dien-3-one derivatives is highly dependent on substituent modifications. Below is a detailed comparison with structurally related compounds:

Key Findings

Antiviral Activity: Oxime ether derivatives (e.g., compound 5e) exhibited 64.6% inhibition against tobacco mosaic virus (TMV), outperforming ribavirin (45.2%) . Quinazolinone hybrids showed enhanced activity due to synergistic effects between the penta-1,4-dien-3-one core and the nitrogenous heterocycle .

Anticancer Activity :

- Pyrazole-containing derivatives demonstrated potent antiproliferative effects against HepG2 cells (IC₅₀ as low as 0.10 µM), surpassing sorafenib (IC₅₀ = 16.20 µM) .

Fluorination Impact: Fluorinated analogs, such as (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, displayed improved nonlinear optical properties compared to non-fluorinated derivatives, suggesting fluorination enhances electronic polarization .

Synergistic Effects: Hybrid molecules combining penta-1,4-dien-3-one with pharmacophores like pyrazole or quinazolinone exhibited multi-target activities, indicating structural hybridization as a viable strategy for enhancing efficacy .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Fluorination typically reduces oxidative metabolism, which may extend the half-life of the compound relative to non-fluorinated derivatives .

Biological Activity

Penta-1,4-dien-3-yl 2-fluorododec-2-enoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antiviral, anticancer, antibacterial, and other pharmacological properties.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a conjugated diene system and a fluorinated alkene. The synthesis of similar compounds often involves strategies such as dehydrohalogenation and organofluorine chemistry, which enhance their bioactivity through improved pharmacokinetic properties .

Antiviral Activity

Research on related compounds has shown significant antiviral effects. For instance, a series of penta-1,4-diene derivatives demonstrated notable activity against Tobacco Mosaic Virus (TMV), where some compounds exhibited inhibition rates exceeding 80% in various assays. The most effective derivatives were found to interact strongly with the viral coat protein, indicating potential as antiviral agents .

Table 1: Antiviral Activity of Penta-1,4-Diene Derivatives Against TMV

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| 5a | 47.8±1.2 | 51.5±6.2 | 81.5±8.1 |

| 5b | 52.1±3.1 | 54.5±7.2 | 81.5±3.0 |

| 5c | 59.9±2.7 | 59.6±4.7 | 81.1±1.2 |

| 5d | 58.3±4.2 | 66.9±3.6 | 78.5±3.0 |

| 5e | 64.6±3.3 | 61.3±2.6 | 80.8±2.9 |

Anticancer Properties

Penta-1,4-dien-3-yl derivatives have also been evaluated for their anticancer activity, particularly against non-small cell lung cancer (NSCLC) cells. Studies reveal that these compounds can induce apoptosis through endoplasmic reticulum (ER) stress pathways without affecting normal cells, demonstrating a promising therapeutic window . The activation of caspases during apoptosis suggests that these compounds may serve as effective chemotherapeutic agents.

Case Study: Induction of Apoptosis in NSCLC Cells

A specific derivative, B63 (1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one), was shown to induce apoptosis in NSCLC cells in a dose-dependent manner while exhibiting no cytotoxicity towards normal lung fibroblast cells . This highlights the potential for selective targeting of cancerous tissues.

Antibacterial Activity

The antibacterial properties of penta-1,4-diene derivatives have been explored with varying degrees of success against Gram-positive and Gram-negative bacteria. Compounds have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, indicating their potential use in treating bacterial infections .

Table 2: Antibacterial Activity of Selected Penta-1,4-Diene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Salmonella typhi | 16 µg/mL |

| Compound B | Bacillus subtilis | 32 µg/mL |

| Compound C | Escherichia coli | >64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.